

# Cross-Species Electrophysiological Profile of AZD-1305: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrophysiological effects of **AZD-1305** across multiple species, based on available preclinical and clinical data. **AZD-1305** is an investigational antiarrhythmic agent that has been studied for its potential in managing atrial fibrillation. Its mechanism of action involves the modulation of multiple cardiac ion channels, leading to distinct electrophysiological effects that exhibit some species-specific differences.

## **Executive Summary**

**AZD-1305** demonstrates a consistent multi-ion channel blocking profile, primarily targeting the rapid delayed rectifier potassium current (IKr), the late sodium current (INa-late), and the L-type calcium current (ICa,L). Across species, this translates to a prolongation of the cardiac action potential duration (APD) and the effective refractory period (ERP). A key characteristic of **AZD-1305** is its atrial-predominant action, particularly evident in canine models, suggesting a potential for atrial-selective antiarrhythmic efficacy with a reduced risk of ventricular proarrhythmia.

## **Quantitative Data Comparison**

The following tables summarize the key quantitative electrophysiological effects of **AZD-1305** in canine, rabbit, and human studies.



Table 1: Effects of AZD-1305 on Action Potential

**Duration (APD) and OT Interval** 

| Species                         | Prepara<br>tion                                                  | Paramet<br>er           | Concent<br>ration/D<br>ose | Baselin<br>e | Post-<br>AZD-<br>1305 | % Change I Absolut e Change | Citation |
|---------------------------------|------------------------------------------------------------------|-------------------------|----------------------------|--------------|-----------------------|-----------------------------|----------|
| Dog                             | Anestheti<br>zed, in<br>vivo                                     | Atrial<br>MAPD90        | 1.2 μM<br>(plasma)         | 224±12<br>ms | 298±30<br>ms          | +74 ms                      | [1]      |
| Ventricul<br>ar<br>MAPD90       | 1.2 μM<br>(plasma)                                               | 167±14<br>ms            | 209±14<br>ms               | +42 ms       | [1]                   |                             |          |
| QT<br>Interval                  | 30 min infusion                                                  | 290±7<br>ms             | 397±15<br>ms               | +37%         | [2][3]                |                             |          |
| Chronic<br>AV block,<br>in vivo | QT<br>Interval                                                   | -                       | 535±28<br>ms               | 747±36<br>ms | +40%                  | [2][3]                      |          |
| Rabbit                          | Anestheti<br>zed,<br>methoxa<br>mine-<br>sensitize<br>d, in vivo | QT<br>Interval          | -                          | 145±8<br>ms  | 196±18<br>ms          | +35%                        | [4]      |
| Human                           | Patients<br>after<br>atrial<br>flutter<br>ablation               | Paced<br>QT<br>Interval | Dose<br>group 3            | -            | -                     | +70 ms                      | [5]      |





Table 2: Effects of AZD-1305 on Effective Refractory

Period (ERP)

| <u>Period</u>                                   | <u> </u>                                   |                    |                            |              |                                     |                                     |          |
|-------------------------------------------------|--------------------------------------------|--------------------|----------------------------|--------------|-------------------------------------|-------------------------------------|----------|
| Species                                         | Prepara<br>tion                            | Paramet<br>er      | Concent<br>ration/D<br>ose | Baselin<br>e | Post-<br>AZD-<br>1305               | % Change  I Absolut e Change        | Citation |
| Dog                                             | Isolated<br>coronary-<br>perfused<br>atria | Atrial<br>ERP      | 3.0 μΜ                     | -            | -                                   | Significa<br>nt<br>Prolongat<br>ion | [1][6]   |
| Isolated<br>coronary-<br>perfused<br>ventricles | Ventricul<br>ar ERP                        | 3.0 μΜ             | -                          | -            | Significa<br>nt<br>Prolongat<br>ion | [1][6]                              |          |
| Human                                           | Patients after atrial flutter ablation     | Left Atrial<br>ERP | Dose<br>group 3            | -            | -                                   | +55 ms                              | [5]      |
| Right<br>Atrial<br>ERP                          | Dose<br>group 3                            | -                  | -                          | +84 ms       | [5]                                 |                                     |          |
| Right<br>Ventricul<br>ar ERP                    | Dose<br>group 3                            | -                  | -                          | +59 ms       | [5]                                 |                                     |          |

Table 3: Effects of AZD-1305 on Cardiac Ion Channels (IC50 values)



| Ion Channel | Species/Cell Line        | IC50                            | Citation |
|-------------|--------------------------|---------------------------------|----------|
| INa (peak)  | Dog ventricular myocytes | 66 μΜ                           | [7]      |
| INa (late)  | Dog ventricular myocytes | 4.3 μΜ                          | [7]      |
| IKr (hERG)  | CHO cells                | -                               | [7]      |
| lKur        | -                        | Higher IC50 than INa<br>or IKr  | [1]      |
| ICa,L       | -                        | Blockade contributes to effects | [7]      |

# Experimental Protocols In Vivo Electrophysiology Studies in Anesthetized Dogs

- · Animal Model: Mongrel dogs of either sex.
- Anesthesia: Animals are anesthetized, typically with a combination of agents such as pentobarbital, and ventilation is maintained.
- Surgical Preparation: Catheters are inserted into the femoral artery and vein for blood pressure monitoring and drug administration, respectively. Multielectrode catheters are positioned in the right atrium and right ventricle for recording and stimulation.
- Electrophysiological Measurements: Baseline measurements of heart rate, blood pressure, ECG intervals (PR, QRS, QT), atrial and ventricular effective refractory periods (AERP, VERP), and monophasic action potential duration (MAPD) are recorded.
- Drug Administration: AZD-1305 is administered as an intravenous infusion over a defined period to achieve pseudo steady-state plasma concentrations.[1][2]
- Data Analysis: Electrophysiological parameters are measured before, during, and after drug infusion to assess the effects of AZD-1305.





# Isolated Langendorff-Perfused Heart and Coronary-Perfused Preparations (Dog)

- Preparation: Hearts are excised from anesthetized dogs and the aorta is cannulated for retrograde perfusion with Tyrode's solution (Langendorff preparation), or specific arteries are cannulated to perfuse isolated regions of the atria or ventricles.
- Recording: Transmembrane action potentials are recorded using glass microelectrodes from various cardiac tissues (e.g., atrial crista terminalis, pectinate muscle, ventricular epicardium, and M-cell region).[1]
- Stimulation: Tissues are stimulated at a constant cycle length (e.g., 500 ms).
- Drug Application: **AZD-1305** is added to the perfusate at known concentrations.
- Measured Parameters: Action potential duration at 90% repolarization (APD90), maximum upstroke velocity (Vmax), and effective refractory period (ERP) are measured before and after drug application.[1][6]

# Whole-Cell Patch-Clamp Electrophysiology in Isolated Canine Myocytes

- Cell Isolation: Single atrial and ventricular myocytes are isolated from canine hearts by enzymatic digestion.
- Recording Configuration: The whole-cell patch-clamp technique is used to record ionic currents.
- Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to isolate and
  measure individual ionic currents, such as the fast sodium current (INa) and the late sodium
  current (INa-late). For example, to measure INa, cells are held at a negative holding potential
  and then depolarized to elicit the current.[1][7]
- Drug Application: AZD-1305 is applied to the extracellular solution at various concentrations to determine its effect on the amplitude and kinetics of the ionic currents and to calculate the IC50.[7]



### hERG (IKr) Channel Assays in Transfected Cell Lines

- Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably transfected with the hERG gene are commonly used.
- Methodology: Automated or manual patch-clamp electrophysiology is used to measure hERG current.
- Voltage Protocol: A specific voltage protocol is applied to activate the hERG channels and elicit the characteristic tail current upon repolarization.
- Drug Evaluation: The effect of different concentrations of AZD-1305 on the hERG tail current is measured to determine the IC50 value, which indicates the potency of the drug in blocking the channel.

### **Visualizations**



Click to download full resolution via product page



Caption: Mechanism of action of **AZD-1305** on cardiac ion channels and resulting electrophysiological effects.



Click to download full resolution via product page



Caption: General experimental workflow for characterizing the electrophysiological effects of a compound like **AZD-1305**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ahajournals.org [ahajournals.org]
- 2. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Assessment of the ion channel-blocking profile of the novel combined ion channel blocker AZD1305 and its proarrhythmic potential versus dofetilide in the methoxamine-sensitized rabbit in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized invasive cardiac electrophysiology study of the combined ion channel blocker AZD1305 in patients after catheter ablation of atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiologic and antiarrhythmic effects of AZD1305 in canine pulmonary vein sleeves - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-Species Electrophysiological Profile of AZD-1305: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605743#cross-species-comparison-of-azd-1305-selectrophysiological-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com